molecular formula C18H26O B1683399 西博诺 CAS No. 13741-18-9

西博诺

货号 B1683399
CAS 编号: 13741-18-9
分子量: 258.4 g/mol
InChI 键: RNRHMQWZFJXKLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xibornol is a lipophilic substance with antiseptic properties . It is primarily administered to the throat as a spray mouthwash . As of 2007, all approved forms are water-based suspensions . It is mainly used in Italy and Spain .


Molecular Structure Analysis

Xibornol has a molecular formula of C18H26O . Its average mass is 258.398 Da and its monoisotopic mass is 258.198364 Da .


Chemical Reactions Analysis

Xibornol has shown strong antibacterial action against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphyloccus aureus, as well as against the two emerging pathogens Actinomyces israelii and Corynebacterium ulcerans . It also showed a marked virucidal effect under experimental setup .


Physical And Chemical Properties Analysis

Xibornol appears as a white crystalline powder, slightly soluble in water and freely soluble in methanol and other organic solvents such as acetone and Toluene .

科学研究应用

Virucidal Effect on Respiratory Viruses

Xibornol has been evaluated for its potential virucidal effect on various respiratory viruses. In a study, Xibornol’s activity was evaluated on five respiratory viruses: Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus . The viral abatement of Xibornol was statistically significant under both clean and dirty environmental conditions . This suggests that Xibornol could be used as a topical substance for viral inactivation to prevent upper respiratory tract disease .

Antimicrobial Activity Against Gram-Positive Pathogens

Xibornol and a Xibornol-based formulation have been found to have strong antibacterial action against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphyloccus aureus . These are common pathogens of the upper and lower respiratory tract. The drugs also showed effectiveness against the emerging pathogens Actinomyces israelii and Corynebacterium ulcerans . This highlights the potential of Xibornol in the topical control of pathogenic Gram-positive bacteria of the respiratory tract .

Antiseptic Use in Oral Cavity

A Xibornol-based formulation is commercialized as a spray suspension for the antisepsis of the oral cavity . It is used as an adjuvant in pharyngeal infections caused by Gram-positive microorganisms . This suggests that Xibornol can be used to control bacterial populations in the oral cavity, potentially preventing oral infections .

Potential Use Against SARS-CoV-2

The effect of Xibornol on HCoV229E, a surrogate of SARS-CoV-2, provides insights into the susceptibility of coronaviruses to such chemical treatment . This could be useful in the perspective of using Xibornol as a topical agent against SARS-CoV-2 .

Use in Respiratory Tract Infections

Xibornol has a long history of safe use as an adjuvant and antiseptic in respiratory tract infections . Its activity against bacteria has been known since the 1970s . This suggests that Xibornol can be used as a supportive treatment in managing respiratory tract infections .

属性

IUPAC Name

4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRHMQWZFJXKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472406
Record name Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isobornyl-3,4-xylenol

CAS RN

34632-99-0, 13741-18-9
Record name Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xibornol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xibornol
Reactant of Route 2
Xibornol
Reactant of Route 3
Xibornol
Reactant of Route 4
Xibornol
Reactant of Route 5
Xibornol
Reactant of Route 6
Xibornol

Q & A

Q1: What is the structural characterization of Xibornol?

A1: Xibornol, chemically known as 6-isobronyl-3,4-xylenol, has the molecular formula C16H24O. [] The molecular weight of Xibornol is 232.36 g/mol. Spectroscopic data for this compound is limited in the provided research.

Q2: What is known about the pharmacokinetic profile of Xibornol?

A2: Studies show that Xibornol is well-absorbed and distributed in the body, particularly in the respiratory tract. [] Following oral administration, Xibornol reaches higher concentrations in lung, tonsillar, and laryngeal mucosal tissues compared to serum levels. [] This suggests good tissue penetration, which is desirable for treating respiratory infections.

Q3: What is the in vitro activity of Xibornol against Staphylococcus aureus?

A3: Xibornol demonstrates potent in vitro activity against Staphylococcus aureus. [] The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) ranged from 2 µg/mL to 8 µg/mL, indicating its effectiveness against this common respiratory pathogen. []

Q4: Does Xibornol interact with theophylline?

A4: A study on healthy volunteers found no pharmacokinetic interaction between Xibornol and theophylline. [] This suggests that co-administration of Xibornol does not interfere with theophylline clearance or affect its plasma half-life. []

Q5: Does Xibornol affect phagocyte functions?

A5: Research indicates that Xibornol does not negatively impact phagocyte function. [] A study on patients treated with Xibornol (500 mg every 8 hours for 7 days) showed no significant changes in phagocytosis frequency, phagocytosis index, nitroblue tetrazolium reduction frequency, microbicidal activity, or neutrophil mobility of polymorphonuclear leukocytes before, during, or after therapy. []

Q6: Are there any liquid spray formulations of Xibornol?

A6: Research has explored the development of liquid spray formulations of Xibornol using self-microemulsifying drug delivery systems (SMEDDS). [] This approach aims to improve drug solubility and enhance its delivery to the target site.

Q7: Has Xibornol been investigated for virucidal activity?

A7: There is growing interest in exploring the potential antiviral effects of Xibornol. One study investigated the virucidal effect of Xibornol against various viruses. [] Another study evaluated its in vitro potential against specific respiratory viruses, including human adenovirus type 5, human rhinovirus type 13, human coronavirus 229E, human parainfluenza virus type 1, and human respiratory syncytial virus. []

Q8: What are the potential applications of Xibornol in drug delivery and targeting?

A8: While current research primarily focuses on Xibornol's antimicrobial properties, its favorable pharmacokinetic profile and tissue penetration, particularly in the respiratory tract, warrant further investigation into its potential applications in drug delivery and targeting. The development of SMEDDS formulations for Xibornol could open avenues for targeted delivery to the lungs and other respiratory tissues. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。